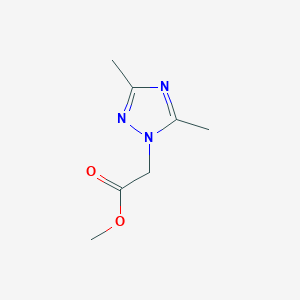

Methyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

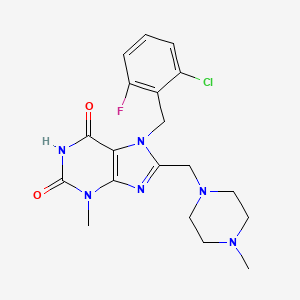

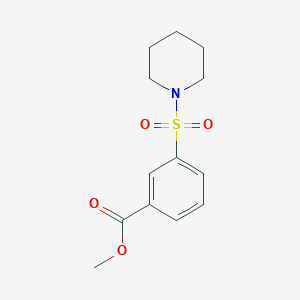

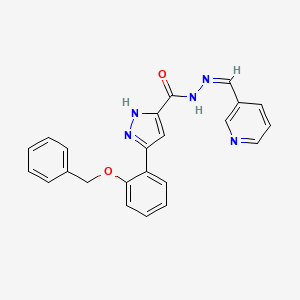

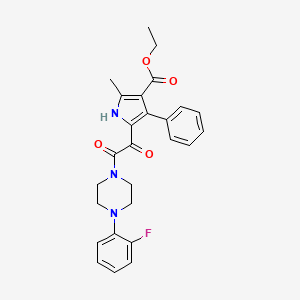

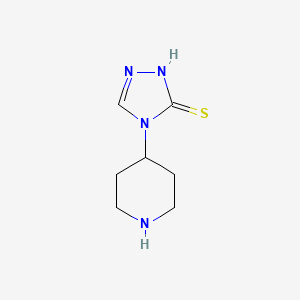

“Methyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate” is a derivative of 1,2,4-triazole . Triazole derivatives are important active pharmaceutical scaffolds, able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “Methyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate”, has been reported in various studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular structure of “Methyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate” and its derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The IR absorption spectra were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1. The 1H-NMR spectrum showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “Methyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate” and its derivatives have been reported in various studies . These reactions involve the construction of the triazole ring under specific conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate” and its derivatives have been analyzed in various studies . For example, the IR absorption spectra of these compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .科学的研究の応用

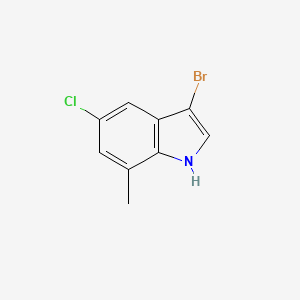

Synthesis of Indole Derivatives

“Methyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate” can be used in the synthesis of indole derivatives . Indoles are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology . The application of indole derivatives for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Biological Potential of Indole Derivatives

Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The indole nucleus is found in many important synthetic drug molecules, which bind with high affinity to multiple receptors, helping in developing new useful derivatives .

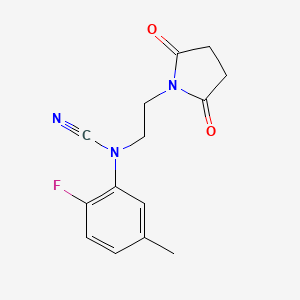

Drug Discovery

1,2,3-triazoles, including “Methyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate”, have found broad applications in drug discovery . They are used in the development of new drugs due to their ability to bind with high affinity to multiple receptors .

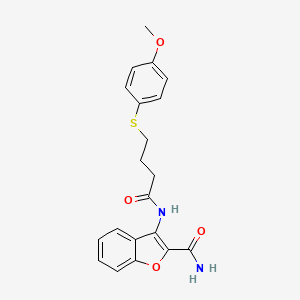

Organic Synthesis

“Methyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate” can be used in organic synthesis . 1,2,3-triazoles are used in the synthesis of various organic compounds due to their unique chemical properties .

Polymer Chemistry

1,2,3-triazoles, including “Methyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate”, have found applications in polymer chemistry . They can be used in the synthesis of polymers with unique properties .

Supramolecular Chemistry

“Methyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate” can be used in supramolecular chemistry . 1,2,3-triazoles can form supramolecular structures with unique properties .

Bioconjugation

“Methyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate” can be used in bioconjugation . 1,2,3-triazoles can be used to link biomolecules together, creating bioconjugates with unique properties .

Antifungal Activities

The synthesized 1,2,3-triazoles underwent antifungal activity testing against two strains of fungus, namely Candida albicans and Rhizopus oryzae . This suggests that “Methyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate” could potentially be used in the development of antifungal drugs .

特性

IUPAC Name |

methyl 2-(3,5-dimethyl-1,2,4-triazol-1-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-5-8-6(2)10(9-5)4-7(11)12-3/h4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGSQCSZBQPRGPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=N1)C)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-chloro-5-(trifluoromethyl)phenyl]-6-nitro-2-oxochromene-3-carboxamide](/img/structure/B2549067.png)

![5-{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}thiophene-2-carboxylic acid](/img/structure/B2549072.png)

![3-methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2549078.png)